2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole
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Overview
Description
2-(Benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Methoxyethyl Substitution: The methoxyethyl group can be added through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen or other substituents.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the bromophenyl group or electrophilic substitution at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be studied for its potential biological activities. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The benzylthio group might enhance lipophilicity, aiding in membrane permeability, while the bromophenyl group could participate in halogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1H-imidazole: Lacks the bromophenyl and methoxyethyl groups, potentially altering its biological activity and chemical reactivity.
5-(4-Bromophenyl)-1H-imidazole: Lacks the benzylthio and methoxyethyl groups, which might affect its solubility and interaction with biological targets.
1-(2-Methoxyethyl)-1H-imidazole: Lacks the benzylthio and bromophenyl groups, likely impacting its overall chemical properties and applications.
Uniqueness
2-(Benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzylthio group can enhance lipophilicity, the bromophenyl group can participate in specific interactions like halogen bonding, and the methoxyethyl group can influence solubility and reactivity.
This compound’s unique structure makes it a versatile candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-(2-methoxyethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-23-12-11-22-18(16-7-9-17(20)10-8-16)13-21-19(22)24-14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABAQLNQAPYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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